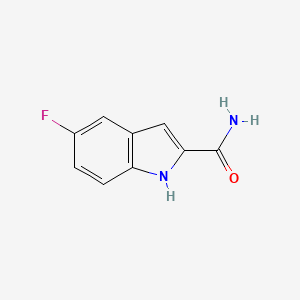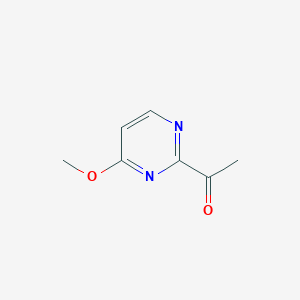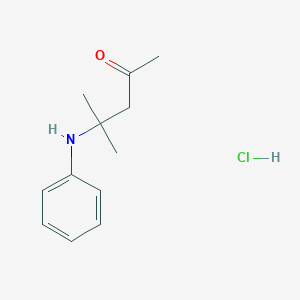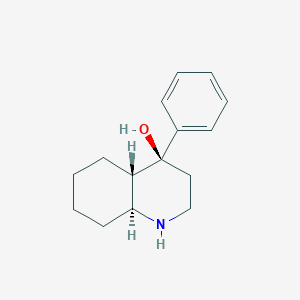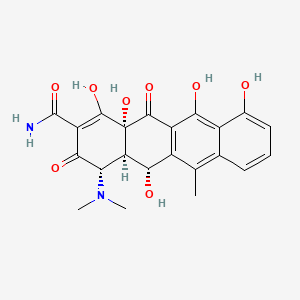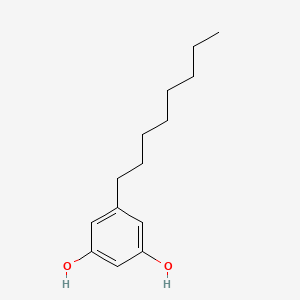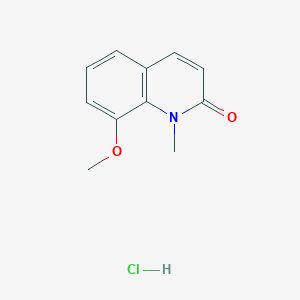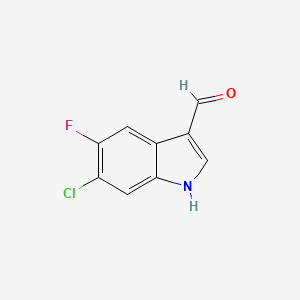
6-chloro-5-fluoro-1H-indole-3-carbaldehyde
概要
説明
6-Chloro-5-fluoro-1H-indole-3-carbaldehyde is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used as a reagent in the synthetic preparation of compounds requiring an indole group or more specifically a fluoroindole group .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules and have been used in multicomponent reactions (MCRs) to produce complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C9H5ClFNO . The InChI code for this compound is 1S/C9H5ClFNO/c10-7-2-9-6 (1-8 (7)11)5 (4-13)3-12-9/h1-4,12H .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives, including this compound, have been used in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Physical And Chemical Properties Analysis
The molecular weight of this compound is 197.6 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis of Indoles
Indoles, including derivatives such as 6-chloro-5-fluoro-1H-indole-3-carbaldehyde, are pivotal in organic synthesis and medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. A comprehensive review by Taber and Tirunahari (2011) outlines the classification of indole synthesis strategies, highlighting the importance of indoles in developing new methods for organic synthesis. This framework for classifying indole syntheses aids in understanding the diverse synthetic approaches and their applications in creating complex molecular architectures, including those involving halogenated indoles (Taber & Tirunahari, 2011).
Fluorescence Imaging
The toxicity of organic fluorophores, including fluorinated indoles, has been reviewed with a focus on their applications in molecular imaging, particularly for in vivo cancer diagnosis (Alford et al., 2009). Although this compound is not specifically mentioned, the review underscores the broader context of using fluorinated compounds in biomedical imaging, highlighting the balance between their utility and potential toxicity (Alford et al., 2009).
Fluorinated Compounds in Material Science
Hird (2007) discusses the unique properties and applications of fluorinated liquid crystals, which include a variety of fluorinated organic compounds. While the review does not specifically address this compound, it provides insights into how fluorination affects the physical properties of organic compounds, potentially informing the material science applications of fluorinated indoles (Hird, 2007).
Environmental and Toxicological Considerations
A review on novel fluorinated alternatives to persistent organic pollutants (POPs) such as PFASs discusses the environmental and health risks associated with fluorinated compounds, including those related to fluorinated indoles (Wang et al., 2019). This research emphasizes the need for further toxicological studies to evaluate the safety of fluorinated alternatives, suggesting an area of research relevance for this compound (Wang et al., 2019).
Catalytic Applications
Palladium-catalyzed cascade reactions for annulative π-extension of indoles, including halogenated indoles, showcase the potential of these compounds in synthesizing carbazoles through C–H bond activation (Dinda et al., 2020). This illustrates a significant application in organic synthesis, where halogenated indoles could serve as precursors in complex catalytic transformations (Dinda et al., 2020).
作用機序
Target of Action
It is known that indole derivatives, which include this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
特性
IUPAC Name |
6-chloro-5-fluoro-1H-indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMXRCUWBYQGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701257788 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
467451-99-6 | |
| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467451-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701257788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

